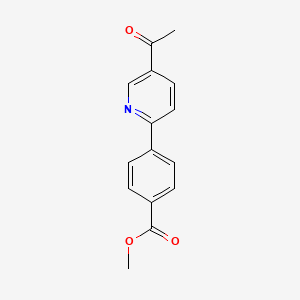
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Cat. No. B1400487
Key on ui cas rn:
867256-56-2
M. Wt: 255.27 g/mol
InChI Key: GWMZPZDCHPEFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08008301B2
Procedure details


Procedure U′: To a stirring solution of 1-(6-chloro-pyridin-3-yl)-ethanone (1.0 mmol, CAS #55676-22-7) and 4-methoxycarbonylphenyl boronic acid (1.2 mmol) in dioxane (0.15M), add tetrakis-(triphenylphosphine) palladium (0.044 mmol) and 2M aqueous sodium carbonate (5.0 mmol). Heat the reaction to 90° C. for three hours. After this time, remove the heat and concentrate in vacuo. Purify the title compound via radial chromatography eluting with methanol and dichloromethane. MS (m/e): 256.1 (M+1)





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[CH3:11][O:12][C:13]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)=[O:14].C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:11][O:12][C:13](=[O:14])[C:15]1[CH:20]=[CH:19][C:18]([C:2]2[CH:3]=[CH:4][C:5]([C:8](=[O:10])[CH3:9])=[CH:6][N:7]=2)=[CH:17][CH:16]=1 |f:2.3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=N1)C(C)=O
|
|
Name
|
|
|
Quantity
|
1.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.044 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to 90° C. for three hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After this time, remove the
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the title compound via radial chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with methanol and dichloromethane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=CC=C(C=C1)C1=NC=C(C=C1)C(C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
